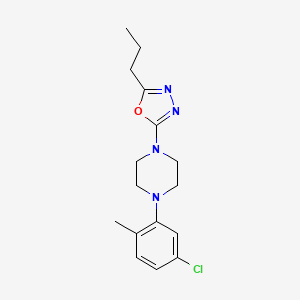![molecular formula C18H15N3OS B5679125 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione](/img/structure/B5679125.png)
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents. ABT-888 has been extensively studied for its potential use in cancer treatment, and its synthesis, mechanism of action, and physiological effects have been well characterized.
Mecanismo De Acción
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. Inhibition of PARP prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death. Cancer cells, which have defects in DNA repair pathways, are particularly sensitive to PARP inhibition.
Biochemical and Physiological Effects:
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione has been shown to increase the sensitivity of cancer cells to DNA-damaging agents, leading to increased cell death. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione is a potent and selective inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA repair and cancer biology. Its ability to sensitize cancer cells to DNA-damaging agents also makes it a valuable tool for studying the mechanisms of chemotherapy and radiation therapy. However, 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione has limitations in terms of its specificity, as it can inhibit other enzymes in addition to PARP. It is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione. One area of interest is the development of new PARP inhibitors with improved specificity and potency. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which could help to personalize cancer treatment. Finally, there is interest in exploring the use of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance their efficacy.
Métodos De Síntesis
The synthesis of 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione involves the condensation of 2-benzyl-3H-imidazo[4,5-b]indole with 4-acetylthioaniline in the presence of a base, followed by oxidation of the resulting thioether with m-chloroperbenzoic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione has been studied extensively for its potential use in cancer treatment. Its ability to sensitize cancer cells to DNA-damaging agents has been demonstrated in preclinical studies, and it has shown promising results in clinical trials when used in combination with chemotherapy or radiation therapy. 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione has been shown to be effective against a variety of cancer types, including breast, ovarian, and lung cancer.
Propiedades
IUPAC Name |
1-(3-benzyl-2-sulfanylidene-1H-imidazo[4,5-b]indol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12(22)21-15-10-6-5-9-14(15)16-17(21)20(18(23)19-16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCSUFVPPZQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1N(C(=S)N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-2-thioxo-2,3-dihydro-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-ethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5679053.png)
![6-ethyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5679066.png)

![8-methoxy-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}chromane-3-carboxamide](/img/structure/B5679081.png)


![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(methylthio)acetyl]piperidine](/img/structure/B5679093.png)
![2-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B5679098.png)

![N-[rel-(3R,4S)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide hydrochloride](/img/structure/B5679115.png)

![2-ethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5679129.png)